3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid

描述

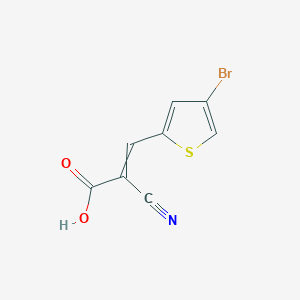

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid: is an organic compound that features a brominated thiophene ring attached to a cyano group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid typically involves the bromination of thiophene followed by the introduction of a cyano group and a carboxylic acid group. One common method involves the use of bromine and a suitable catalyst to brominate thiophene, followed by a reaction with malononitrile and subsequent hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

作用机制

The mechanism of action of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid and its derivatives depends on their specific applications. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the bromine atom and the cyano group can enhance the compound’s binding affinity and specificity for its molecular targets.

相似化合物的比较

- 3-(4-chlorothiophen-2-yl)-2-cyanoprop-2-enoic acid

- 3-(4-fluorothiophen-2-yl)-2-cyanoprop-2-enoic acid

- 3-(4-methylthiophen-2-yl)-2-cyanoprop-2-enoic acid

Comparison: Compared to its analogs, 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl analogs.

生物活性

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid, with the CAS number 1087780-82-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₄BrNO₂S

- Melting Point : 230 °C (dec.)

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary of key findings:

1. Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed in the low micromolar range .

2. Anti-inflammatory Effects

Research has also highlighted its potential as an anti-inflammatory agent:

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

- Data Table :

| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 45 | 70% |

| IL-6 | 200 | 50 | 75% |

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens:

- Study Findings : It showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Research Findings

A comprehensive review of the literature reveals that the biological activities of this compound are attributed to its unique structure, which allows for interaction with various biological targets.

Pharmacological Profiles

The following table summarizes the pharmacological effects observed in different studies:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between brominated thiophene derivatives and cyanoacrylic acid precursors. For example, highlights the use of anhydrous THF and activated zinc powder under nitrogen protection to stabilize reactive intermediates . Optimization can employ Design of Experiments (DoE) methodologies (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical tools, as described in , reduce trial-and-error approaches by identifying critical parameters .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography () provides unambiguous confirmation of molecular geometry and stereochemistry .

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (1H/13C, 2D-COSY) validate molecular weight and substituent positions.

- FTIR spectroscopy confirms functional groups (e.g., nitrile stretching at ~2200 cm⁻¹, carboxylic acid O-H stretches).

Q. How can researchers mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions (e.g., hydrolysis of the nitrile group or bromine displacement) can be minimized by:

- Using inert atmospheres (e.g., nitrogen or argon) to prevent oxidation ( ) .

- Selecting aprotic solvents (e.g., THF or DMF) to avoid nucleophilic interference.

- Employing low-temperature regimes (<0°C) during sensitive steps, as demonstrated in for analogous bromophenyl-thiophene systems .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict sites for Suzuki-Miyaura couplings (e.g., bromine at C4 of thiophene). describes quantum chemical reaction path searches to prioritize experimental conditions, reducing development time . Software like Gaussian or ORCA can simulate transition states and activation energies for regioselective bond formation.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers or tautomerism). Strategies include:

- Variable-temperature NMR to detect conformational changes.

- Isotopic labeling (e.g., deuteration) to simplify splitting patterns.

- Comparative analysis with structurally similar compounds ( ) to identify environmental effects on spectral signatures .

Q. What methodologies are effective for evaluating the bioactivity of this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Enzyme kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., kinases or proteases) to measure IC₅₀ values. suggests fluorescence-based assays for real-time monitoring of inhibition .

- Molecular docking : Tools like AutoDock Vina predict binding affinities to target proteins, guiding rational modifications () .

- Cell-based assays : Validate cytotoxicity and membrane permeability using HEK293 or HeLa cell lines () .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation pathways () .

- HPLC-MS monitoring : Track decomposition products over time.

- Circular dichroism (CD) : Assess conformational stability in buffered solutions mimicking biological fluids.

属性

IUPAC Name |

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)1-5(3-10)8(11)12/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROULRPKZPPOYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。